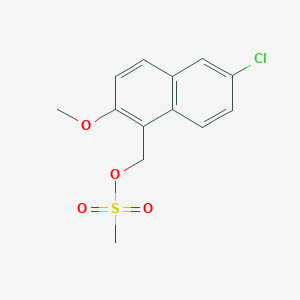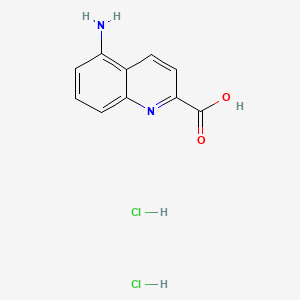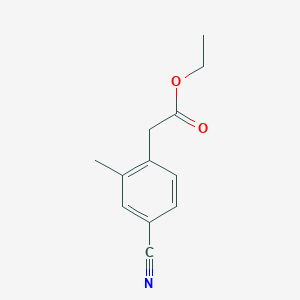
(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex lipid molecule. It is a derivative of docosahexaenoic acid, a polyunsaturated omega-3 fatty acid, and is often studied for its potential biological and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of docosahexaenoic acid with hexadecanoic acid, followed by the attachment of a phosphoethanolamine group. The reaction conditions often require the use of catalysts such as immobilized lipase and solvents like dimethyl sulfoxide (DMSO) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using biocatalysts to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis, allowing for better control over reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen, often under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used as reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Alcohols and reduced fatty acid derivatives.
Substitution: Various substituted phospholipids and fatty acid derivatives.
Applications De Recherche Scientifique
(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the formulation of specialized nutritional supplements and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It targets various molecular pathways, including those involved in inflammation and oxidative stress, by modulating the activity of enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosahexaenoic acid: A precursor to the compound, known for its anti-inflammatory properties.
Eicosapentaenoic acid: Another omega-3 fatty acid with similar biological effects.
Phosphatidylcholine: A phospholipid with structural similarities but different functional properties.
Uniqueness
(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of fatty acid chains and the presence of a phosphoethanolamine group, which imparts distinct biological activities and potential therapeutic benefits.
Propriétés
IUPAC Name |
(2-docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35,44H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,36-43H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESVDEZGAHUQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
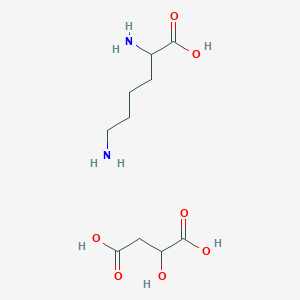
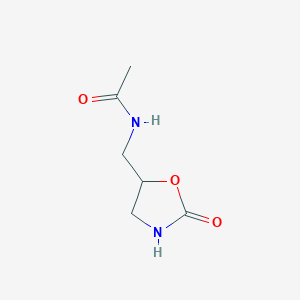

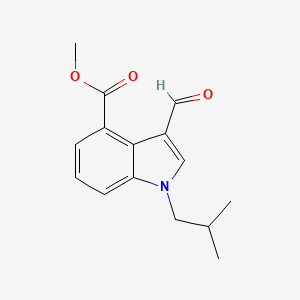


![Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate](/img/structure/B13890241.png)

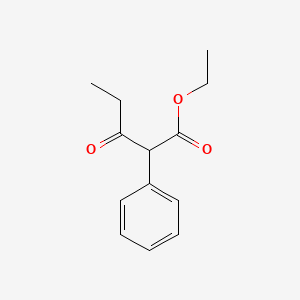
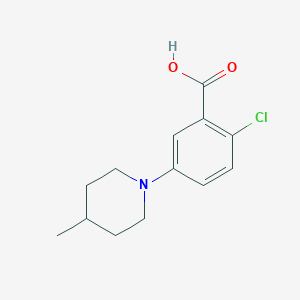
![4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine](/img/structure/B13890266.png)
